molecular formula C26H25N3O3 B6514462 N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-16-6

N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514462
CAS RN: 892291-16-6
M. Wt: 427.5 g/mol
InChI Key: LFWOQWZWPKOYKQ-UHFFFAOYSA-N
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Description

Fentanyl analogues are a class of synthetic opioids, some of which have been developed for legitimate medical use, while others have been sold as designer drugs . They can have profound pharmacological differences, especially with respect to potency and efficacy .


Synthesis Analysis

The synthesis of new fentanyl analogues can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Phase II metabolic reactions can be expected to comprise glucuronide or sulfate conjugate formation .


Molecular Structure Analysis

The chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs .


Chemical Reactions Analysis

The metabolism of new fentanyl analogues can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected to comprise glucuronide or sulfate conjugate formation .

Mechanism of Action

Fentanyl and its analogues are known to act on the opioid receptors in the body. They are more potent than morphine and are commonly used in anesthesia and pain treatment .

Safety and Hazards

Fentanyl analogues have high potential for producing addiction and severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Future Directions

The future directions in the study of fentanyl analogues would likely involve further investigation into their metabolic pathways, mechanisms of action, and potential therapeutic uses, as well as efforts to mitigate their abuse potential .

properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-18-7-9-20(10-8-18)13-15-27-24(30)21-11-12-22-23(17-21)28-26(32)29(25(22)31)16-14-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWOQWZWPKOYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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